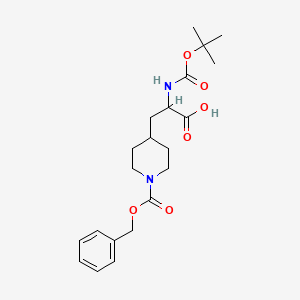

3-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

This compound (CAS: 195877-90-8, Molecular Formula: C₂₁H₃₀N₂O₆, MW: 406.47) is a piperidine-based derivative featuring dual protective groups: a benzyloxycarbonyl (Cbz) group on the piperidine nitrogen and a tert-butoxycarbonyl (Boc) group on the α-amino acid moiety . Its structure combines a rigid piperidine ring with a flexible propanoic acid chain, making it valuable in peptide synthesis and medicinal chemistry for orthogonal deprotection strategies .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(18(24)25)13-15-9-11-23(12-10-15)20(27)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWNGAXIPREVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646950 | |

| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-N-(tert-butoxycarbonyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21622-00-4 | |

| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-N-(tert-butoxycarbonyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 3-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic molecule that has garnered attention for its potential biological applications, particularly in pharmacology. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse scientific literature.

Chemical Structure and Properties

The chemical formula of the compound is , and it features a piperidine ring substituted with benzyloxy and tert-butoxycarbonyl groups. Its structural complexity allows for interactions with various biological targets, which are crucial for its pharmacological effects.

Research indicates that this compound may act as an inhibitor of TRPC6 channels , which are implicated in various physiological processes including calcium signaling and neuronal excitability. The modulation of TRPC6 can influence pathways related to cardiovascular health and neuroprotection .

Pharmacological Effects

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This effect is particularly relevant in the context of neurodegenerative diseases.

- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammatory markers in vitro, indicating potential use in treating inflammatory conditions .

- Antagonistic Effects : The compound exhibits antagonistic activity against certain receptors, which may contribute to its therapeutic profile by modulating neurotransmitter signaling pathways .

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit the proliferation of specific cancer cell lines, suggesting a potential role in oncology. For instance, studies using human glioblastoma cells revealed significant reductions in cell viability when treated with varying concentrations of the compound.

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and bioavailability of this compound. Results indicate that it reaches peak plasma concentrations within a specified timeframe, supporting further exploration into its therapeutic window and dosing regimens.

Data Tables

Synthesis

The synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid involves multiple steps:

- Formation of Piperidine Derivative : The initial step includes the synthesis of the piperidine core through cyclization reactions.

- Substitution Reactions : Subsequent steps involve the introduction of benzyloxy and tert-butoxycarbonyl groups via nucleophilic substitution methods.

- Purification : Final purification is achieved through chromatography techniques to isolate the desired product with high purity .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound exhibits significant potential as a pharmaceutical agent due to its ability to modulate biological pathways. Its structure suggests that it may interact with specific receptors or enzymes, which can lead to therapeutic effects. For instance, derivatives of piperidine are known for their role in treating neurological disorders and as analgesics. The benzyloxycarbonyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in vivo.

Case Studies

- Antidepressant Activity : Some studies have indicated that piperidine derivatives can exhibit antidepressant-like effects in animal models. Research focusing on similar compounds has shown that modifications to the piperidine ring can enhance serotonin receptor affinity, suggesting that this compound might also possess such properties .

- Anticancer Properties : Preliminary investigations into piperidine derivatives have shown promise in cancer treatment. For example, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, indicating that this compound could be further explored for its anticancer potential .

Synthetic Organic Chemistry

Reagent in Synthesis

3-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, such as coupling reactions or transformations into other functionalized piperidine derivatives.

Applications in Synthesis

- Building Block for Peptides : The presence of both benzyloxy and tert-butoxycarbonyl groups makes this compound suitable for peptide synthesis. It can be utilized as a protected amino acid derivative, facilitating the formation of peptide bonds while maintaining stability during the reaction process.

- Modification of Biological Molecules : The compound can be used to modify existing biologically active molecules to enhance their properties or to create new analogs with improved pharmacological profiles .

Biological Research

Mechanistic Studies

The structural characteristics of this compound allow researchers to investigate its mechanism of action at a molecular level. Understanding how it interacts with biological systems can provide insights into its potential therapeutic uses.

Research Directions

- Receptor Binding Studies : Investigating how this compound binds to specific receptors could elucidate its pharmacodynamics and inform further drug design efforts.

- Metabolic Studies : Understanding the metabolic pathways of this compound can help predict its behavior in biological systems and assess its safety profile .

Comparison with Similar Compounds

Structural Variations in Piperidine Substitution

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic Acid (CAS: 154775-43-6)

- Molecular Formula: C₁₃H₂₃NO₄

- Key Differences: Lacks the Cbz group on the piperidine nitrogen and the Boc-protected amino acid side chain.

2-((tert-Butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic Acid (CID 21935337)

- Molecular Formula : C₁₄H₂₆N₂O₄

- Key Differences : Replaces the Cbz group with a methyl substituent on the piperidine nitrogen.

Functional Group Modifications on the Propanoic Acid Chain

3-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic Acid (CAS: 1268519-63-6)

- Molecular Formula: C₁₃H₂₂FNO₄

- Key Differences: Fluorine substitution at the β-position of the propanoic acid chain.

2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic Acid

- Key Differences : Structural isomer with reversed placement of Cbz and Boc groups.

- Implications : Altered steric and electronic profiles may affect binding affinity in biological targets (e.g., glutamate receptors) .

Protective Group Variations

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic Acid (CAS: 204058-25-3)

- Molecular Formula : C₂₈H₃₄N₂O₆

- Key Differences : Replaces Cbz with a fluorenylmethyloxycarbonyl (Fmoc) group.

- Implications: Fmoc’s base-sensitive deprotection contrasts with Cbz’s hydrogenolysis requirement, enabling sequential deprotection in solid-phase peptide synthesis .

Q & A

Q. What are the recommended synthetic strategies for preparing 3-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Piperidine Core Functionalization : Introduce the benzyloxycarbonyl (Cbz) group at the piperidine nitrogen using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water) .

Amino Acid Coupling : Attach the Boc-protected amino acid moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the piperidine-4-yl group.

Deprotection and Purification : Remove temporary protecting groups (if any) and purify via recrystallization or reverse-phase HPLC.

- Critical Considerations : Monitor reaction progress by TLC or LC-MS. Optimize solvent polarity to avoid side reactions (e.g., racemization) .

Q. How should researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Characterization :

- NMR : Confirm stereochemistry and substituent positions (e.g., ¹H NMR: δ 1.4 ppm for Boc tert-butyl group; δ 5.1 ppm for Cbz benzyl protons) .

- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ = 461.4 Da for C₂₂H₂₉N₂O₆) .

- HPLC Purity : Ensure ≥95% purity using a C18 column with UV detection at 254 nm .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Temperature : Store at -20°C in airtight containers to prevent Boc group hydrolysis. Avoid repeated freeze-thaw cycles .

- pH Stability : The Boc group is labile under strong acids (e.g., TFA) or bases, while the Cbz group is stable in acidic conditions but cleaved by hydrogenolysis .

- Data Table :

| Condition | Stability | Recommended Storage |

|---|---|---|

| -20°C, dry | >12 months | Sealed vial, desiccant |

| 25°C, 60% humidity | 1–2 weeks | Short-term use only |

| Aqueous solution (pH 7) | <24 hours | Prepare fresh |

Advanced Research Questions

Q. How can researchers optimize the deprotection of the benzyloxycarbonyl and tert-butoxycarbonyl groups without side reactions?

- Methodological Answer :

- Cbz Removal : Use catalytic hydrogenation (H₂/Pd-C in ethanol) or Lewis acids (e.g., BCl₃ in DCM) . Monitor by NMR for complete deprotection.

- Boc Removal : Treat with TFA/DCM (1:1 v/v) for 1–2 hours. Neutralize with aqueous NaHCO₃ to isolate the free amine.

- Key Challenge : Sequential deprotection requires orthogonal conditions to avoid degrading the propanoic acid backbone. Test scalability via small-batch reactions .

Q. What computational tools are suitable for studying this compound’s reactivity in protease inhibition assays?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., HIV-1 protease). Focus on hydrogen bonding between the propanoic acid group and catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K).

- Data Validation : Cross-reference computational results with experimental IC₅₀ values from enzymatic assays .

Q. How should researchers resolve contradictions in reported synthetic yields or stability data?

- Methodological Answer :

- Controlled Replication : Repeat experiments using identical reagents and conditions from conflicting studies. Variables to standardize: solvent purity, temperature calibration, and analytical methods .

- Advanced Analytics : Use high-resolution LC-MS/MS to detect trace impurities affecting yield calculations.

- Case Example : If Study A reports 70% yield and Study B reports 50%, verify intermediates by NMR to identify unaccounted side products (e.g., Boc deprotection during coupling) .

Q. What role does this compound play in peptide mimetic drug discovery?

- Methodological Answer :

- Structural Mimicry : The piperidine core mimics proline in peptides, while the Boc and Cbz groups enhance solubility and reduce metabolic degradation.

- Application : Incorporate into peptidomimetics targeting G-protein-coupled receptors (GPCRs). Validate via competitive binding assays (e.g., radioligand displacement) .

- Case Study : Analogues with similar scaffolds show nanomolar affinity for opioid receptors in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.